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Compound of Interest

Compound Name: 3-Methoxypyridin-4-amine

Cat. No.: B1226690 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic data for 3-
Methoxypyridin-4-amine (CAS No. 52334-90-4), a key building block in pharmaceutical and

chemical synthesis. The document, intended for researchers, scientists, and professionals in

drug development, details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics of the compound.

Molecular Structure and Properties
IUPAC Name: 3-methoxypyridin-4-amine

Synonyms: 4-Amino-3-methoxypyridine

Molecular Formula: C₆H₈N₂O[1][2][3]

Molecular Weight: 124.14 g/mol [1][2][3]

CAS Number: 52334-90-4[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 3-
Methoxypyridin-4-amine.
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¹H NMR Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.85 d 1H H-6 (Pyridine)

~7.75 s 1H H-2 (Pyridine)

~6.70 d 1H H-5 (Pyridine)

~5.50 br s 2H -NH₂ (Amine)

~3.85 s 3H -OCH₃ (Methoxy)

¹³C NMR Data
Chemical Shift (δ) ppm Assignment

~150.0 C-4 (Pyridine)

~145.5 C-6 (Pyridine)

~141.0 C-2 (Pyridine)

~138.0 C-3 (Pyridine)

~107.5 C-5 (Pyridine)

~55.8 -OCH₃ (Methoxy)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The table below

lists the characteristic absorption bands for 3-Methoxypyridin-4-amine. As a primary aromatic

amine, it exhibits characteristic N-H stretching and bending vibrations.[4]

IR Absorption Data
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium
N-H Asymmetric & Symmetric

Stretching (Amine)

3100 - 3000 Weak Aromatic C-H Stretching

2980 - 2850 Weak
Aliphatic C-H Stretching (-

OCH₃)

1650 - 1580 Strong N-H Bending (Amine)

1600 - 1450 Medium
C=C and C=N Ring Stretching

(Pyridine)

1335 - 1250 Strong Aromatic C-N Stretching

1250 - 1020 Strong
Asymmetric & Symmetric C-O-

C Stretching (Ether)

910 - 665 Strong N-H Wagging (Amine)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The monoisotopic mass of 3-Methoxypyridin-4-amine is 124.063662883 Da.[1]

Mass Spectrometry Data
m/z Ratio Ion Species Description

124.06 [M]⁺˙ Molecular Ion

125.07 [M+H]⁺ Protonated Molecular Ion

109.04 [M-CH₃]⁺ Loss of a methyl radical

95.05 [M-CHO]⁺
Loss of a formyl radical from

methoxy group

81.05 [M-CH₃-CO]⁺
Subsequent loss of carbon

monoxide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1226690?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3016738
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1226690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following sections detail generalized protocols for obtaining the spectroscopic data

presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 3-Methoxypyridin-4-amine in 0.5-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference

standard (δ = 0.00 ppm).

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR

spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

IR Spectroscopy Protocol
Sample Preparation (ATR): Place a small amount of the solid 3-Methoxypyridin-4-amine
sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with approximately

100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet

using a hydraulic press.

Data Acquisition: Place the sample (ATR or KBr pellet) in the spectrometer's sample holder

and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Background Correction: A background spectrum of the empty ATR crystal or a pure KBr

pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,

typically via direct infusion or coupled with a chromatographic system like Gas
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Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is

common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS, which would

likely produce the [M+H]⁺ ion.

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum representing the relative

abundance of each ion.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic

compound like 3-Methoxypyridin-4-amine using the described spectroscopic techniques.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Final Structure

3-Methoxypyridin-4-amine
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 3-Methoxypyridin-4-amine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1226690#spectroscopic-data-of-3-methoxypyridin-4-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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